1,5-Dibenzyl glutarate

Description

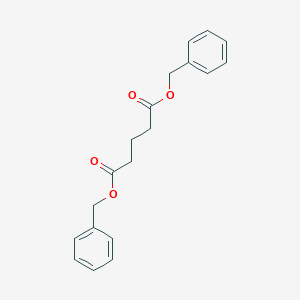

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dibenzyl pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c20-18(22-14-16-8-3-1-4-9-16)12-7-13-19(21)23-15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZHJBTWPOYHHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCCC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407565 | |

| Record name | Dibenzyl Pentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56977-08-3 | |

| Record name | Dibenzyl Pentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,5 Dibenzyl Glutarate and Its Analogs

Esterification Strategies for Diester Formation

Esterification remains a fundamental and widely employed method for the synthesis of diesters like 1,5-dibenzyl glutarate. This can be achieved through both direct catalytic methods and enzymatic approaches, each offering distinct advantages.

Direct Catalytic Esterification from Glutaric Acid Precursors

The most straightforward approach to synthesizing this compound is the direct acid-catalyzed esterification of glutaric acid with benzyl (B1604629) alcohol. This reaction, often referred to as Fischer esterification, typically involves heating the reactants in the presence of a strong acid catalyst. The reaction of dicarboxylic acids with benzyl alcohol can be expedited through the use of microwave irradiation, which has been shown to produce the corresponding dialkyl carboxylates more rapidly than conventional thermal conditions. researchgate.net

A variety of catalysts can be employed to promote this transformation. While traditional mineral acids like sulfuric acid are effective, heterogeneous catalysts are gaining prominence due to their ease of separation and recyclability. For instance, a porous phenolsulphonic acid—formaldehyde resin (PAFR) has demonstrated high efficacy in the esterification of carboxylic acids with alcohols, achieving yields of up to 95% without the need for water removal. researchgate.net Metal chlorides, such as copper(II) chloride (CuCl2), have also been shown to effectively promote the esterification of glutamic acid with benzyl alcohol, suggesting their potential applicability to glutaric acid. researchgate.net

| Catalyst | Alcohol | Acid | Conditions | Yield | Reference |

| Sulfuric Acid | Benzyl Alcohol | Acetic Acid | 100°C | High | vedantu.com |

| PAFR Resin | Benzyl Alcohol | Acetic Acid | 50°C, 12h | 96% | researchgate.net |

| CuCl2 | Benzyl Alcohol | L-Glutamic Acid | Varies | up to 95.31% | researchgate.net |

This table presents data for the esterification of benzyl alcohol with various carboxylic acids as direct data for glutaric acid was not available in the provided search results.

Enzymatic Esterification Approaches

Enzymatic catalysis offers a green and highly selective alternative to traditional chemical methods for ester synthesis. Lipases, in particular, are widely used for their ability to catalyze esterification reactions under mild conditions, often with high chemo-, regio-, and enantioselectivity. The use of enzymes like Candida antarctica lipase (B570770) B (CALB) is well-documented for the synthesis of various esters, including benzyl acetate (B1210297) and other aromatic-aliphatic polyesters. nih.govnih.gov

The enzymatic synthesis of dibenzyl esters from dicarboxylic acids is a feasible approach. A patent application describes the stereoselective enzymatic esterification of iso-butyl-glutaric acid with alcohols, including benzyl alcohol, highlighting the potential for enzymatic routes to glutarate esters. google.com Lipase-catalyzed polycondensation of dicarboxylic acids and glycols in a solvent-free system has also been successfully demonstrated, further supporting the utility of this method for producing diesters. researchgate.net

| Enzyme | Substrate 1 | Substrate 2 | Key Finding | Reference |

| Lipase B from Candida antarctica (CALB) | Benzyl Alcohol | Vinyl Acetate | High yield of benzyl acetate. | nih.gov |

| Lipase B from Candida antarctica (CALB) | Aromatic Alcohols | Hexanoic Acid | Conversion yields of 50 to 80%. | nih.gov |

| Lipase | Iso-butyl-glutaric acid | Benzyl Alcohol | Capable of stereoselective esterification. | google.com |

This table showcases the application of lipases in the synthesis of benzyl esters and glutaric acid derivatives.

Formation via Transition Metal-Catalyzed Transformations

While direct esterification is common, transition metal catalysis offers alternative, albeit less direct, pathways to diesters and their precursors. Methodologies involving olefin metathesis and subsequent transformations are prominent in this category.

Isomerization and Hydrogenation Pathways Yielding this compound

The synthesis of this compound through isomerization and hydrogenation pathways is not a commonly documented route. Isomerization reactions typically involve the rearrangement of atoms within a molecule, often shifting the position of a double bond. A subsequent hydrogenation step would then saturate this bond.

A potential, though speculative, pathway could involve the isomerization of a different ester to create the glutarate backbone, followed by hydrogenation. However, the search results did not provide any specific examples or methodologies for synthesizing this compound using this approach. Tandem oxidation of allylic and benzylic alcohols to esters catalyzed by N-heterocyclic carbenes represents an alternative transformation of alcohols to esters, but this does not directly involve an isomerization-hydrogenation sequence for the formation of the glutarate structure. nih.gov

Indirect Synthesis and Derivatization from Related Precursors

Indirect methods for the synthesis of this compound involve the transformation of precursors that already contain a five-carbon chain. One such approach starts with glutaric anhydride (B1165640). The anhydride can be opened by benzyl alcohol in a nucleophilic acyl substitution reaction to form a monoester, which can then be further esterified to yield the desired diester.

Another indirect route involves the synthesis of glutaric acid diesters from aldehydes. A visible-light-driven method has been reported for the direct synthesis of α-substituted glutaric diesters from acrylates and aldehydes, showcasing a novel approach to constructing the glutarate backbone. This method utilizes Eosin Y as a photocatalyst and proceeds via a consecutive Giese-type addition. While this produces substituted glutarates, it demonstrates the feasibility of building the core structure from simpler starting materials.

| Precursor | Reagents | Product | Key Aspect | Reference |

| Glutaric Anhydride | Benzyl Alcohol | This compound | Stepwise esterification | Inferred from general chemical principles |

| Benzyl Acrylate (B77674) and Aldehydes | Eosin Y, DIPEA, Blue LED | α-substituted glutaric diesters | Photocatalytic C-C bond formation | |

| Glutaric Acid | Benzyl Alcohol | This compound | Direct esterification for comparison | researchgate.net |

This table outlines potential indirect synthetic routes to this compound and its derivatives.

Synthesis from Monomethyl Glutarate Derivatives

The synthesis of this compound can be efficiently achieved starting from monomethyl glutarate. This process involves two key stages: the initial synthesis of the monomethyl glutarate starting material, followed by the benzylation of the remaining free carboxylic acid group.

A common method for the preparation of monomethyl glutarate begins with glutaric anhydride. google.com The reaction of glutaric anhydride with sodium methoxide (B1231860) in an anhydrous solvent such as dichloromethane (B109758) at low temperatures (-20°C to 0°C) selectively yields the sodium salt of monomethyl glutarate. google.comgoogle.com Subsequent acidification with an aqueous acid, like hydrochloric acid, furnishes monomethyl glutarate in high purity and yield. google.comgoogle.com This method is advantageous as it minimizes the formation of the diester byproduct, dimethyl glutarate. google.com

Once monomethyl glutarate is obtained, the second step is the esterification of the terminal carboxylic acid with a benzyl group. This can be accomplished through several standard esterification procedures. One common approach is the Fischer esterification, which involves reacting the monomethyl glutarate with benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically heated to drive the equilibrium towards the product, often with the removal of water. A similar reaction has been described for the direct conversion of glutaric acid to its dibenzyl ester using benzyl alcohol. researchgate.net

Alternatively, the carboxylic acid of monomethyl glutarate can be activated prior to reaction with benzyl alcohol. For instance, conversion of the carboxylic acid to an acyl chloride using a reagent like thionyl chloride or oxalyl chloride would produce glutaric acid monomethyl ester chloride. sigmaaldrich.com This highly reactive intermediate would then readily react with benzyl alcohol, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct, to yield this compound. Another mild method for benzylation involves the use of benzyl bromide in the presence of a base such as potassium carbonate or cesium carbonate. The base deprotonates the carboxylic acid, forming a carboxylate salt which then acts as a nucleophile to displace the bromide from benzyl bromide, forming the benzyl ester.

Table 1: Synthesis of Monomethyl Glutarate

| Reactants | Reagents | Solvent | Temperature | Product | Purity | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Glutaric anhydride, Sodium methoxide | Hydrochloric acid | Dichloromethane | -10°C | Monomethyl glutarate | 99.5% | 98.7% | google.comgoogle.com |

| Glutaric anhydride, Methanol | Sodium methoxide (catalyst) | Methanol | 25°C | Monomethyl glutarate | 62.3% | Not specified | google.com |

| Glutaric anhydride, Methanol | None | Chloroform | Reflux | Monomethyl glutarate | 81.6% | Not specified | google.com |

Utilization of Dibenzyl Malonate in Related Synthetic Schemes

Dibenzyl malonate is a versatile precursor for the synthesis of various dicarboxylic acids and their esters, including analogs of this compound. The synthetic utility of dibenzyl malonate stems from the acidity of the methylene (B1212753) protons located between the two carbonyl groups, which allows for easy deprotonation and subsequent alkylation reactions. This approach is a variation of the classical malonic ester synthesis.

A plausible synthetic route to a glutarate backbone using dibenzyl malonate involves a Michael addition reaction. The reaction of the dibenzyl malonate enolate, generated by treatment with a suitable base like sodium ethoxide, with an acrylate ester (e.g., methyl acrylate or ethyl acrylate) would result in a 1,3,5-tricarboxylic acid derivative. researchgate.net Subsequent hydrolysis of the acrylate ester and decarboxylation of the malonic acid moiety would lead to a glutaric acid derivative.

Another strategy involves the dialkylation of dibenzyl malonate. However, a direct one-step reaction with a three-carbon dihalide, such as 1,3-dibromopropane (B121459), often leads to cyclization to form a cyclobutane (B1203170) derivative rather than the desired linear glutarate structure. psgcas.ac.in A more controlled approach would be necessary to favor the formation of a glutarate analog.

A more direct, albeit multistep, synthesis of a glutarate structure could be envisioned through a Knoevenagel condensation of dibenzyl malonate with formaldehyde, followed by a reduction of the resulting double bond and subsequent chemical modifications to arrive at the desired glutarate analog.

The general scheme for the malonic ester synthesis to produce a substituted acetic acid involves alkylation of the malonate ester, followed by hydrolysis and decarboxylation. pearson.com By carefully selecting the alkylating agents, a wide variety of dicarboxylic acids and their esters can be synthesized.

Table 2: Potential Reactions of Dibenzyl Malonate for Glutarate Analog Synthesis

| Reaction Type | Electrophile | Key Intermediates | Potential Product Class |

|---|---|---|---|

| Michael Addition | Acrylate Esters | 1,3,5-Tricarboxylic acid triester | Glutaric acid diester analogs |

| Knoevenagel Condensation | Formaldehyde | Dibenzyl methylidenemalonate | Glutaric acid precursor |

Chemical Reactivity and Derivatization Studies of 1,5 Dibenzyl Glutarate

Selective Cleavage and Deprotection Reactions

The benzyl (B1604629) ester groups of 1,5-dibenzyl glutarate are valuable as protecting groups in organic synthesis because they can be selectively cleaved under specific conditions. This allows for the unmasking of the carboxylic acid functionalities at a desired stage of a synthetic sequence.

Hydrogenolysis is a common and mild method for the deprotection of benzyl esters. vaia.com This reaction involves the cleavage of the carbon-oxygen bond by the addition of hydrogen, typically in the presence of a metal catalyst. acsgcipr.org

Mechanism: The process involves the catalytic hydrogenation of the benzyl ester. vaia.com The substrate and hydrogen gas bind to the active sites on the metal catalyst, leading to the cleavage of the ester bond. This generates the corresponding carboxylic acid (glutaric acid in this case) and toluene (B28343) as a byproduct. acsgcipr.orgacsgcipr.org A proposed mechanism involves the oxidative addition of the palladium catalyst into the benzyl-oxygen bond, followed by coordination with hydrogen and subsequent reductive elimination. echemi.com

Catalysts and Conditions: Palladium on carbon (Pd/C) is a widely used catalyst for this transformation. The reaction is typically carried out at room temperature under hydrogen pressure. echemi.com Other catalysts such as palladium black can also be employed. acsgcipr.org An alternative to using hydrogen gas is catalytic transfer hydrogenation (CTH), which utilizes a hydrogen donor like 1,4-cyclohexadiene. acsgcipr.org Nickel boride has also been shown to chemoselectively cleave benzyl esters in the presence of other functional groups. researchgate.netthieme-connect.com

Selectivity: Hydrogenolysis is highly selective for benzyl esters and related structures. acsgcipr.org It is possible to selectively deprotect a benzyl ester in the presence of other functional groups like alkyl esters, benzyl ethers, and various amine protecting groups, depending on the chosen catalyst and reaction conditions. researchgate.netthieme-connect.comresearchgate.net For instance, certain catalysts can inhibit the hydrogenolysis of benzyl ethers while allowing the cleavage of benzyl esters. organic-chemistry.org

A summary of common conditions for hydrogenolytic debenzylation is provided in the table below.

| Catalyst System | Hydrogen Source | Typical Conditions | Notes |

| 10% Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Room temperature, 50 psi H₂ pressure | Standard and widely used method. echemi.com |

| Palladium Black | 1,4-Cyclohexadiene | Ambient temperature | A form of catalytic transfer hydrogenation. acsgcipr.org |

| Nickel Boride (Ni₂B) | Sodium Borohydride in Methanol | Ambient temperature | Offers high chemoselectivity. researchgate.netthieme-connect.com |

| Anhydrous Ferric Chloride / [Re(CO)₄Br]₂ | - | 50°C | Catalytic deprotection of benzylic esters. researchgate.net |

The ester linkages in this compound can be cleaved through hydrolysis, a reaction with water that can be catalyzed by either an acid or a base. dalalinstitute.com This process, also known as saponification when carried out under basic conditions, results in the formation of glutaric acid and benzyl alcohol. masterorganicchemistry.com

Base-Catalyzed Hydrolysis (Saponification): This is a widely used and generally irreversible process. dalalinstitute.com

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.com A hydroxide (B78521) ion (from a base like NaOH or KOH) attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. ucalgary.cabyjus.com This intermediate then collapses, expelling the benzyloxy group (alkoxide) as a leaving group to form a carboxylic acid. ucalgary.ca In the basic medium, the carboxylic acid is deprotonated to form the carboxylate salt. masterorganicchemistry.com An acidic workup is required to protonate the carboxylate and obtain the final carboxylic acid product. ucalgary.ca

Reagents: Commonly used reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or mixed aqueous-organic solvent system. masterorganicchemistry.com Lithium hydroxide in a mixture of tetrahydrofuran (B95107) (THF) and water is also frequently used in laboratory settings. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis: This is a reversible reaction and is essentially the reverse of Fischer esterification. dalalinstitute.comucalgary.ca

Mechanism: The reaction begins with the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₂SO₄), which makes the carbonyl carbon more electrophilic. ucalgary.ca A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. ucalgary.ca After a series of proton transfer steps, the benzyl alcohol molecule is eliminated as a leaving group, and the catalyst is regenerated, yielding the carboxylic acid. ucalgary.ca

The stability of benzyl esters to hydrolysis can be influenced by steric and electronic factors. For example, introducing bulky groups near the ester functionality can shield it from nucleophilic attack, thereby increasing its resistance to hydrolysis. nih.govchemrxiv.org

Applications as a Synthon in Complex Organic Synthesis

This compound serves as a valuable five-carbon building block, or synthon, in the construction of more complex organic molecules. Its bifunctional nature allows it to participate in a variety of chemical transformations.

The ester carbonyl groups in this compound are electrophilic and can react with various nucleophiles in nucleophilic acyl substitution reactions. This allows for the conversion of the ester groups into other functional groups.

Reaction with Amines (Amidation): Reaction with primary or secondary amines can lead to the formation of the corresponding amides. This reaction is fundamental in the synthesis of polyamides and other nitrogen-containing structures.

Reaction with Alcohols (Transesterification): In the presence of an acid or base catalyst, this compound can react with other alcohols to form different glutarate esters. This process is known as transesterification.

Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds can react with the ester groups to form tertiary alcohols after workup.

The reactivity of the ester group can be influenced by the choice of nucleophile and reaction conditions, allowing for selective transformations in the synthesis of complex target molecules.

The difunctional nature of this compound makes it an ideal monomer for the synthesis of polymers and macrocycles.

Polyester Synthesis: Glutaric acid and its esters are used in the production of polyesters. kaist.ac.kr Polycondensation of glutarate derivatives with diols leads to the formation of linear polyesters. pittstate.edugoogle.com These polyesters can have applications as plasticizers and in the formulation of flexible materials. google.commdpi.com For example, polyesters derived from glutaric acid, adipic acid, and succinic acid are used to create materials with good hydrolytic stability. poliuretanos.com.br The properties of the resulting polyester, such as flexibility and melting point, can be tuned by the choice of the diol and other dicarboxylic acids used in the polymerization. pittstate.edupoliuretanos.com.br

Polyamide Synthesis: Following conversion to the corresponding diacid or diacyl chloride, the glutarate backbone can be reacted with diamines to produce polyamides, a class of polymers that includes nylons. kaist.ac.kr

Macrocycle Formation: While less common, intramolecular reactions of derivatives of this compound could potentially lead to the formation of macrocyclic structures. For instance, a Dieckmann condensation of the diester could theoretically yield a cyclic β-keto ester.

Coordination Chemistry of Glutarate Esters

The glutarate moiety, particularly after hydrolysis to the dicarboxylate, is an excellent ligand for coordinating with metal ions. The two carboxylate groups can bind to metal centers in various modes, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). researchgate.netacs.org

Coordination Modes of Glutarate: The glutarate dianion can act as a linker between metal centers. researchgate.net The flexibility of the five-carbon chain allows it to adopt different conformations, leading to a variety of coordination architectures. It can bind to metal ions in a monodentate, bidentate chelating, or bridging fashion. frontiersin.org For instance, in some europium(III) and terbium(III) complexes, the glutarate ligand exhibits both chelating and bridging coordination modes. frontiersin.org

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters connected by organic linkers. acs.org Glutamic acid, a derivative of glutaric acid, has been used as a linker to construct MOFs with various transition metals like Zn(II), Cu(II), and Co(II). aiche.orgresearchgate.net These materials can exhibit interesting properties such as porosity, which makes them potentially useful for applications in gas storage, separation, and catalysis. nih.govrsc.org The interaction between the metal and the carboxylate groups can be observed through techniques like infrared spectroscopy, which shows a shift in the carbonyl stretching frequencies upon coordination. google.com

Metal Complexes in Catalysis: Metal complexes of glutarate and its derivatives have been explored as catalysts. For example, zinc glutarate has been used as a catalyst for the copolymerization of carbon dioxide and propylene (B89431) oxide. researchgate.net Copper(II) complexes with chiral ligands derived from glutarate esters have been used to catalyze enantioselective Michael reactions. acs.orgacs.org Divalent metal ions like Cu(II), Ni(II), Zn(II), and Co(II) can significantly enhance the rate of hydrolysis of glutarate monoesters through complexation. nih.gov

The coordination chemistry of glutarate is a rich field, with the potential for creating novel materials with tailored structures and functions.

Ligand Properties in Organometallic Complexes (e.g., Organotin Compounds)

While direct studies focusing on this compound as a ligand in organometallic complexes are not extensively documented, its potential coordination behavior can be inferred from detailed research on structurally similar glutarate derivatives, such as monomethyl glutarate. These studies, particularly in the field of organotin chemistry, provide a robust model for how dicarboxylate esters like this compound likely interact with metal centers.

Organotin(IV) complexes are widely studied due to their diverse applications as catalysts, biocides, and stabilizers. researchgate.net The synthesis of these complexes often involves the reaction of organotin(IV) halides (like R₂SnCl₂ or R₃SnCl) with a ligand containing donor atoms, such as oxygen or nitrogen. lupinepublishers.comresearchgate.net In the case of monomethyl glutarate, a series of di- and triorganotin(IV) complexes have been successfully synthesized and characterized. scielo.br The synthesis typically involves reacting monomethyl glutarate with various organotin dichlorides (e.g., dimethyltin, diphenyltin, and dibenzyltin dichloride) or triorganotin chlorides (e.g., trimethyltin (B158744) or triphenyltin (B1233371) chloride) in a refluxing solvent, often with a base like triethylamine (B128534) to facilitate the reaction. scielo.br

Spectroscopic analyses, including Infrared (IR), Nuclear Magnetic Resonance (¹H, ¹³C, ¹¹⁹Sn NMR), and ¹¹⁹Sn Mössbauer spectroscopy, have been crucial in elucidating the structures of these complexes. scielo.br IR spectra suggest that the glutarate ligand coordinates to the tin atom through the oxygen atoms of the carboxylate groups. scielo.br Based on this comprehensive spectroscopic data, it is proposed that diorganotin(IV) complexes with monomethyl glutarate adopt a hexa-coordinate structure with an octahedral geometry. scielo.brhec.gov.pk In contrast, the corresponding triorganotin(IV) complexes are believed to have a penta-coordinate structure, resulting in a trigonal bipyramidal geometry. scielo.br This difference in coordination and geometry is a common feature in organotin chemistry and is dependent on the number of organic substituents on the tin atom. lupinepublishers.com

Given these findings, it is plausible that this compound would act as a bidentate ligand, coordinating to a metal center like tin(IV) through the oxygen atoms of its two ester carbonyl groups to form stable chelate rings. The resulting complexes would likely exhibit similar coordination geometries.

Table 1: Organotin(IV) Complexes with Monomethyl Glutarate and Their Proposed Geometries

Data sourced from studies on monomethyl glutarate complexes. scielo.br

Catalytic Roles of Derivatives in Organic Transformations

Derivatives of glutaric acid, the parent compound of this compound, have demonstrated significant catalytic activity in important organic transformations. A prominent example is zinc glutarate (ZnGA), which has been identified as a highly effective heterogeneous catalyst. researchgate.netresearchgate.netpostech.ac.kr

The primary catalytic application of zinc glutarate is in the copolymerization of carbon dioxide (CO₂) and epoxides, such as propylene oxide (PO), to produce aliphatic polycarbonates like poly(propylene carbonate) (PPC). researchgate.netresearchgate.net This transformation is a key process in CO₂ fixation, turning a greenhouse gas into a valuable and biodegradable polymer. Zinc glutarate is considered one of the most effective catalysts for commercial use in this reaction due to its high activity, selectivity, low cost, and safety. researchgate.netresearchgate.net

Research into the catalytic mechanism has provided direct evidence that both CO₂ and propylene oxide reversibly adsorb onto the zinc ion centers on the catalyst's surface. postech.ac.kr It is suggested that the copolymerization is initiated by the insertion of propylene oxide, rather than CO₂, into the zinc-oxygen bond of the ZnGA catalyst. postech.ac.kr The catalytic activity is highly dependent on the physical properties of the catalyst, such as a large surface area and high crystallinity. researchgate.netpostech.ac.kr

Studies have also explored the effect of modifying the glutarate ligand with various substituents to enhance catalytic performance. A range of zinc dicarboxylate catalysts were synthesized using different glutaric acid derivatives to investigate how electronic and steric factors influence the coordination with the zinc ion and the subsequent catalytic activity. researchgate.net These investigations concluded that the introduction of either electron-donating or withdrawing substituents on the glutarate ligand did not lead to an improvement in catalytic activity for the CO₂-PO copolymerization. researchgate.netpostech.ac.kr In fact, glutarate itself was determined to be the optimal ligand for the zinc metal ion to achieve high catalytic efficiency in this specific transformation, as any substitution tended to suppress the activity. researchgate.netpostech.ac.kr

Table 2: Influence of Glutarate Ligand Structure on Catalytic Activity in CO₂/PO Copolymerization

Data interpretation based on studies of zinc glutarate and its derivatives. researchgate.netpostech.ac.kr

Advanced Spectroscopic and Chromatographic Characterization Techniques for 1,5 Dibenzyl Glutarate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationnih.govbenchchem.comacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 1,5-Dibenzyl glutarate. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR)nih.gov

The ¹H NMR spectrum of this compound provides specific information about the chemical environment of the hydrogen atoms within the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the benzyl (B1604629) groups and the aliphatic protons of the glutarate backbone.

The aromatic protons typically appear as a multiplet in the region of δ 7.2-7.4 ppm. The benzylic protons, those on the CH₂ group adjacent to the ester oxygen, resonate as a singlet at approximately δ 5.1 ppm. The aliphatic protons of the glutarate chain exhibit characteristic multiplets. The protons on the carbons alpha to the carbonyl groups (C2 and C4) appear as a triplet, while the central methylene (B1212753) protons (C3) are observed as a quintet at a slightly upfield position.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | m | 10H | Aromatic protons (C₆H₅) |

| ~5.11 | s | 4H | Benzylic protons (OCH₂) |

| ~2.45 | t | 4H | α-Methylene protons (CH₂CO) |

| ~1.95 | p | 2H | β-Methylene protons (CH₂CH₂CH₂) |

Note: 's' denotes singlet, 't' denotes triplet, 'p' denotes pentet, and 'm' denotes multiplet. The exact chemical shifts can vary slightly depending on the solvent and instrument used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)nih.govacs.org

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information on the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal.

The carbonyl carbons of the ester groups are typically observed in the downfield region of the spectrum, around δ 172.5 ppm. The carbons of the aromatic rings show a series of peaks between δ 128 and 136 ppm. The benzylic carbons (OCH₂) resonate at approximately δ 66.5 ppm. The aliphatic carbons of the glutarate moiety are found further upfield, with the α-carbons appearing around δ 33.5 ppm and the central β-carbon at approximately δ 20.5 ppm.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~172.5 | Carbonyl (C=O) |

| ~136.0 | Quaternary Aromatic (C) |

| ~128.6 | Aromatic (CH) |

| ~128.2 | Aromatic (CH) |

| ~128.1 | Aromatic (CH) |

| ~66.5 | Benzylic (OCH₂) |

| ~33.5 | α-Methylene (CH₂CO) |

| ~20.5 | β-Methylene (CH₂CH₂CH₂) |

Two-Dimensional NMR Methodologies

To further confirm the structural assignments and elucidate the connectivity between protons and carbons, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. rsc.orglibretexts.org A COSY spectrum would show correlations between the coupled protons in the glutarate chain, for instance, between the α- and β-methylene protons. researchgate.net An HSQC spectrum correlates directly bonded proton and carbon atoms, confirming, for example, that the signal at δ 5.11 in the ¹H NMR spectrum corresponds to the carbon at δ 66.5 ppm in the ¹³C NMR spectrum. hmdb.ca These 2D NMR methods are invaluable for the complete and unambiguous structural elucidation of complex molecules like this compound. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysisacs.org

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. caraa.fr

In the IR spectrum of this compound, a strong absorption band is expected around 1735 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group. researchgate.net Other significant peaks include those corresponding to the C-O stretching of the ester at approximately 1160 cm⁻¹, and the aromatic C-H and C=C stretching vibrations.

Raman spectroscopy, which is often complementary to IR spectroscopy, can also be used to identify key functional groups. preprints.org For esters, the C=O stretching band is also observable in the Raman spectrum, typically around 1740 cm⁻¹. researchgate.net The aromatic ring vibrations also give rise to characteristic Raman signals.

Table 3: Key Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3030 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch |

| ~1735 | C=O stretch (ester) |

| ~1450, ~1500 | Aromatic C=C stretch |

| ~1160 | C-O stretch (ester) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)chemspider.com

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar and large molecules like this compound, as it typically produces the intact molecular ion with minimal fragmentation. libretexts.orglibretexts.org In the positive ion mode, the ESI-MS spectrum of this compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺. researchgate.netnih.gov Given the molecular weight of this compound is 312.36 g/mol , these peaks would appear at m/z 313.1 and 335.1, respectively. molbase.com Analysis of the isotopic pattern of the molecular ion peak can further confirm the elemental composition of the molecule. While ESI is a soft ionization method, some fragmentation can be induced, which can provide additional structural information.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for the precise determination of the elemental composition and structure of molecules. researchgate.netmeasurlabs.com Unlike conventional mass spectrometry that provides nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, enabling the calculation of the exact molecular mass. bioanalysis-zone.com This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. bioanalysis-zone.com

For this compound, HRMS provides unambiguous confirmation of its molecular formula (C₁₉H₂₀O₄). The technique's high resolving power allows for the differentiation of the target molecule from potential impurities, even those with very similar masses. researchgate.net This is particularly important in the analysis of complex mixtures where multiple components may be present. nih.gov The enhanced resolution of HRMS instruments also generates detailed fragmentation patterns, which further aids in structural elucidation and confirmation. researchgate.net Modern HRMS systems, such as those employing Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, offer exceptional mass accuracy, often below 5 ppm. researchgate.netnih.gov

Table 1: Theoretical vs. Experimental Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₉H₂₀O₄ |

| Theoretical Monoisotopic Mass | 312.1362 u |

| Expected High-Resolution Mass (M+H)⁺ | 313.1434 u |

| Expected High-Resolution Mass (M+Na)⁺ | 335.1254 u |

Note: The experimental values would be obtained from the HRMS analysis and compared against these theoretical values to confirm the identity and purity of the compound.

X-ray Diffraction Analysis for Solid-State Structural Characterization

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. unizar-csic.es This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the material's physical and chemical properties. unizar-csic.es

For this compound, which exists as a solid at room temperature, single-crystal X-ray diffraction can be used to elucidate its precise crystal structure. The analysis involves directing a beam of X-rays onto a single crystal of the compound. The resulting diffraction pattern, a unique fingerprint of the crystal lattice, is then analyzed to build a model of the atomic arrangement. drawellanalytical.com This information is critical for identifying different polymorphic forms, which can have significant implications for the compound's stability and properties. Powder X-ray diffraction (PXRD) is also a valuable tool for the routine identification and quality control of the bulk material, confirming its crystalline nature and phase purity. researchgate.neticdd.com

Table 2: Crystallographic Data Parameters for a Hypothetical Analysis of this compound

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | These parameters define the size and shape of the smallest repeating unit in the crystal lattice. |

| Z | The number of molecules per unit cell. |

| Calculated Density | The theoretical density of the crystal, derived from the crystallographic data. |

Note: The specific values for these parameters would be determined through experimental X-ray diffraction analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the separation, identification, and quantification of components in a mixture. wikipedia.orgrroij.com It is an indispensable tool for assessing the purity of pharmaceutical and chemical compounds, including this compound. asianjpr.comglobalresearchonline.net

In a typical HPLC analysis of this compound, a solution of the sample is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. arlok.com For a non-polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). jrasb.com A UV detector is typically used for detection, as the benzyl groups in the molecule absorb UV light. nih.gov

The resulting chromatogram provides a quantitative measure of the purity of this compound, with the area of the main peak being proportional to its concentration. The presence of other peaks indicates impurities, which can be quantified relative to the main component.

Table 3: Typical HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Chiral High-Performance Liquid Chromatography for Enantiomeric Purity

While this compound itself is not chiral, derivatives synthesized from it or related chiral precursors may require analysis of their enantiomeric purity. acs.org Chiral HPLC is a specialized form of HPLC that can separate enantiomers, which are non-superimposable mirror images of each other. humanjournals.com This separation is critical in many fields, particularly in the pharmaceutical industry, as enantiomers can have different biological activities. chromatographyonline.com

Chiral separation is achieved by using a chiral stationary phase (CSP). chromatographyonline.com These stationary phases create a chiral environment where the two enantiomers interact differently, leading to different retention times and their separation. humanjournals.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. nih.gov The development of a chiral HPLC method involves screening different CSPs and mobile phase compositions to achieve optimal separation of the enantiomers. nih.govscirp.org

Method Development for Complex Mixture Analysis

Analyzing this compound within a complex mixture, such as a reaction mixture or a formulation, requires the development of a robust and specific HPLC method. labmanager.comresearchgate.net The goal of method development is to achieve adequate separation of the target analyte from all other components, including starting materials, by-products, and degradation products. chromatographyonline.com

The process typically involves a systematic approach to optimizing various chromatographic parameters. researchgate.net This includes selecting the appropriate column chemistry (e.g., C18, C8, Phenyl), mobile phase composition (including organic solvent type, pH, and buffer concentration), and instrumental settings (flow rate, temperature, and gradient profile). asianjpr.comresearchgate.net A well-developed method will provide reliable and reproducible results, ensuring accurate quantification of this compound in a complex matrix. labmanager.com

Computational and Theoretical Investigations of 1,5 Dibenzyl Glutarate

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a prominent quantum-chemical method used for calculating the electronic structure of molecules. nih.govnih.gov It is frequently employed to predict molecular structures, reaction energies, and spectroscopic properties with a favorable balance of accuracy and computational cost. nih.gov For a molecule like 1,5-dibenzyl glutarate, DFT calculations can provide deep insights into its intrinsic electronic properties and reactivity patterns. Methods like the B3LYP hybrid functional combined with a basis set such as 6-311G(d,p) are commonly used for such investigations. nih.govresearchgate.netaun.edu.eg

Before predicting reactivity or interactions, it is essential to determine the most stable three-dimensional structure of this compound. Geometry optimization is a computational process that seeks to find the coordinates of the atoms that correspond to a minimum on the potential energy surface. arxiv.orgconflex.net

For a flexible molecule like this compound, which contains multiple rotatable bonds, conformational analysis is crucial. This involves exploring different spatial arrangements (conformers) to identify the lowest-energy, and therefore most populated, conformation. mdpi.comethz.ch The process typically starts with an initial structure, which is then systematically altered and optimized to find various stable conformers. arxiv.org The relative energies of these conformers can then be calculated to determine their stability.

Table 1: Hypothetical Relative Energies of this compound Conformers This table illustrates the typical output of a conformational analysis, showing different stable structures and their corresponding energy levels relative to the most stable conformer.

| Conformer | Dihedral Angles (τ1, τ2) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | -178°, 179° | 0.00 |

| 2 | -178°, 75° | 1.25 |

| 3 | 72°, 179° | 1.30 |

| 4 | 70°, 73° | 2.60 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. libretexts.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons. The energy of the LUMO is related to the electron affinity and suggests its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and chemical reactivity. researchgate.netnumberanalytics.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. DFT calculations are used to determine the energies and shapes of these orbitals. researchgate.netresearchgate.net

Table 2: Predicted FMO Properties of this compound This table provides examples of data obtained from FMO analysis. These values are crucial for predicting how the molecule will behave in chemical reactions.

| Parameter | Energy Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -7.2 eV | Represents the energy of the highest-energy electrons; indicates susceptibility to electrophilic attack. |

| LUMO Energy | -0.9 eV | Represents the energy of the lowest-energy empty orbital; indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 6.3 eV | A relatively large gap suggests high kinetic stability and low chemical reactivity. |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. wolfram.comnih.gov It is calculated by placing a positive point charge (a proton) at various points around the molecule and calculating the energy of interaction. dtic.mil The MEP map is colored to show regions of different electrostatic potential: red indicates electron-rich areas (negative potential), which are prone to electrophilic attack, while blue indicates electron-deficient areas (positive potential), which are susceptible to nucleophilic attack. researchgate.netmdpi.com

For this compound, an MEP map would likely show strong negative potential (red) around the carbonyl oxygen atoms of the ester groups, identifying them as primary sites for interaction with electrophiles or for forming hydrogen bonds. The benzyl (B1604629) rings would exhibit a mix of potentials, while the regions around the hydrogen atoms would show positive potential (blue).

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). researchgate.netscitechnol.com This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its protein target. mdpi.comadelaide.edu.au

In a hypothetical study, the optimized 3D structure of this compound could be docked into the active site of a relevant enzyme, such as glutamate (B1630785) carboxypeptidase II or another enzyme involved in glutamate metabolism. nih.govnih.gov The simulation would predict the binding energy (often expressed as a docking score in kcal/mol), with lower negative values indicating a stronger, more favorable interaction. scitechnol.com The analysis would also reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the benzyl rings of the ligand and aromatic residues in the protein's active site. scitechnol.comnih.gov

Table 3: Example Molecular Docking Results for this compound with a Hypothetical Enzyme Target This table shows simulated data from a molecular docking study, highlighting the binding affinity and key interactions that stabilize the ligand-protein complex.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Hypothetical Glutamate Receptor | -8.5 | Arg121, Ser245 | Hydrogen Bonds with carbonyl oxygens |

| Phe310, Trp314 | π-π Stacking with benzyl rings |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be used to explore the detailed step-by-step process of a chemical reaction, known as the reaction mechanism. mdpi.comub.edu By calculating the potential energy surface for a reaction, chemists can identify intermediates, transition states, and the activation energies required for each step. beilstein-journals.orgresearchgate.net

For example, the mechanism of the hydrolysis of this compound back to glutaric acid and benzyl alcohol could be investigated. Computational methods, such as DFT or combined quantum mechanics/molecular mechanics (QM/MM) approaches, would be used to model the reaction pathway. ub.edu This would involve locating the transition state structures for the nucleophilic attack of water on the carbonyl carbon and calculating the energy barriers. Such studies can determine whether the reaction proceeds in a single step or through multiple intermediates and which step is the rate-determining one.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can accurately predict various spectroscopic parameters. aun.edu.eg DFT methods are widely used to calculate vibrational frequencies (corresponding to IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.net

These predicted spectra serve as a powerful tool for structural verification. By comparing the computationally predicted ¹H NMR and ¹³C NMR chemical shifts and IR frequencies for a proposed structure of this compound with those obtained from experimental measurements, scientists can confirm the identity and purity of the synthesized compound. Discrepancies between calculated and experimental data can point to an incorrect structural assignment or the presence of unexpected conformational effects.

Table 4: Comparison of Hypothetical Experimental and DFT-Calculated ¹³C NMR Chemical Shifts (δ) for this compound This table illustrates how computationally predicted spectroscopic data can be compared with experimental results to validate a molecule's structure.

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| Carbonyl (C=O) | 172.5 | 172.8 |

| Methylene (B1212753) (-O-CH₂-Ph) | 66.8 | 67.1 |

| Glutarate α-CH₂ | 33.1 | 33.4 |

| Glutarate β-CH₂ | 20.5 | 20.9 |

| Benzyl C1 (ipso) | 135.8 | 136.0 |

Applications and Functionalization in Materials Science

Role in Biomaterial Development

Functional polymers are critical to the advancement of biomaterials, finding use in applications like drug delivery systems, tissue engineering scaffolds, and regenerative medicine. umons.ac.beresearchgate.net The ability to precisely control the chemical functionality, architecture, and physical properties of polymers is essential for creating materials that can interact with biological systems in a predictable manner.

Polymers synthesized from benzyl-protected monomers are particularly relevant to biomaterial development. For instance, derivatives of poly(L-aspartic acid), which are synthesized from the corresponding dibenzyl aspartate ester, are explored as drug carriers and dendrimers for nanotechnology and biotechnology applications. acs.org Similarly, amino-functionalized polyesters are investigated for their potential as antibacterial materials and gene delivery vehicles. rsc.org

The polymers derived from the terpolymerization involving DBAG, once functionalized with amino groups, exhibit increased hydrophilicity. psu.edu This property is crucial for enhancing biocompatibility and influencing cell-material interactions. Such poly(ester-co-amide)s and functionalized polycarbonates are considered for roles in drug delivery and tissue engineering. psu.edursc.orgumons.ac.be The inherent flexibility of the glutarate backbone, as found in 1,5-dibenzyl glutarate, could provide an additional tool for tuning the mechanical properties of these biomaterials to match specific applications.

Biological Activity and Medicinal Chemistry of 1,5 Dibenzyl Glutarate Derivatives

Anticancer and Antitumor Investigations

No published research could be located that details investigations into the anticancer or antitumor properties of 1,5-dibenzyl glutarate derivatives. Studies on other novel chemical entities, such as derivatives of pyrazole (B372694) or benzothiazepine, show anticancer activity, but these are structurally unrelated to this compound. mdpi.comnih.govshd-pub.org.rsrsc.orgnih.gov

Cytotoxicity in Cancer Cell Lines

Derivatives of this compound have been the subject of research to evaluate their potential as anticancer agents. Studies have investigated their cytotoxic effects against a variety of human cancer cell lines. The efficacy of these compounds is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Research has shown that certain hybrid compounds and derivatives exhibit significant cytotoxicity. For instance, two regioisomeric compounds, differing only in the position of a hydroxyl group, demonstrated potent anticancer effects with IC50 values ranging between 10 and 50 µM across all tested cell lines. researchgate.net Notably, these compounds showed comparable cytotoxicity to the established chemotherapy drug 5-fluorouracil (B62378) (5-FU) in HCT116 colorectal cancer cells. researchgate.net One of these compounds had an IC50 value of 22.4 µM, while its regioisomer was significantly more potent with an IC50 of 0.34 µM. researchgate.net These compounds were particularly effective against the highly aggressive breast cancer cell line HTB-26, the pancreatic cancer cell line PC-3, and the hepatocellular carcinoma cell line HepG2. researchgate.net An important finding was their reduced activity against normal intestinal epithelial cells, suggesting a degree of tumor selectivity. researchgate.net

Other studies on different classes of derivatives have also yielded promising results. For example, a series of pyrene-derived aminophosphonates were tested on colon cancer cell lines HT29 and HCT116. beilstein-journals.org One derivative, N-(4-methoxyphenyl)amino(pyren-1-yl)methylphosphonate, was notably cytotoxic to the HCT116 cell line with an IC50 of 20.8 μM, while showing significantly lower toxicity to normal human lymphocytes (IC50 = 230.8 µM). beilstein-journals.org In contrast, another derivative, while highly cytotoxic to both HT29 and HCT116 cancer cells (IC50 ≈ 15 µM), was also found to be toxic to normal lymphocytes. beilstein-journals.org

Further research into a novel benzimidazole (B57391) derivative, se-182, demonstrated potent cytotoxic activity against various human cancer cell lines, particularly against HepG2 (liver cancer) and A549 (lung cancer) cells, with IC50 values of 15.58 µM and 15.80 µM, respectively. jksus.org This activity was stronger than that of the standard chemotherapy drug cisplatin (B142131) in the HepG2 cell line. jksus.org

Cytotoxicity (IC50) of Selected Derivatives in Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 1 (Regioisomer A) | HCT116 (Colorectal) | 22.4 | researchgate.net |

| Compound 2 (Regioisomer B) | HCT116 (Colorectal) | 0.34 | researchgate.net |

| Compounds 1 & 2 | HTB-26 (Breast), PC-3 (Prostate), HepG2 (Liver) | 10 - 50 | researchgate.net |

| N-(4-methoxyphenyl)amino(pyren-1-yl)methylphosphonate | HCT116 (Colorectal) | 20.8 | beilstein-journals.org |

| N-(4-methoxyphenyl)amino(pyren-1-yl)methylphosphonate | HT29 (Colorectal) | 24.2 | beilstein-journals.org |

| Benzimidazole derivative (se-182) | HepG2 (Liver) | 15.58 | jksus.org |

| Benzimidazole derivative (se-182) | A549 (Lung) | 15.80 | jksus.org |

Potential as a Therapeutic Agent

The therapeutic potential of this compound derivatives extends beyond their direct cytotoxicity to cancer cells. Researchers are exploring their utility in treating a range of conditions, including neurodegenerative diseases and inflammatory disorders.

In the context of Alzheimer's disease (AD), novel multifunctional compounds based on an L-glutamic acid scaffold have been designed. acs.org These derivatives aim to simultaneously target multiple aspects of the disease pathology. They have shown the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. acs.org By interacting with the peripheral anionic site (PAS) of AChE, they may also inhibit the enzyme-promoted aggregation of amyloid-beta (Aβ) peptides, a hallmark of AD. acs.org Furthermore, these compounds exhibit neuroprotective properties against mitochondrial free radicals and are designed with lipophilic characteristics to facilitate penetration into the central nervous system (CNS). acs.org

Other research has focused on thiadiazolidinone (B1220539) (TDZD) derivatives, which have demonstrated potent anti-inflammatory and neuroprotective effects. jneurosci.org These compounds have been shown to inhibit the activation of microglia and astrocytes, the primary immune cells of the brain, and protect neurons from glutamate-induced excitotoxicity. jneurosci.org Their mechanism appears to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ), suggesting a role as anti-inflammatory and neuroprotective agents in the CNS. jneurosci.org

The natural product arctigenin, a dibenzylbutyrolactone lignan, and its derivatives are also being investigated. Arctigenin itself has anti-inflammatory properties and can inhibit factors related to tumor metastasis and angiogenesis. researchgate.net Synthetic derivatives have been created that show more potent anti-proliferative activity than the parent compound, with some analogues inducing programmed cell death (apoptosis). researchgate.netrsc.org

Neurological and Glutamatergic System Modulation

Glutamate (B1630785) is the principal excitatory neurotransmitter in the central nervous system, crucial for synaptic plasticity, learning, and memory. frontiersin.orgmdpi.com However, excessive glutamate levels can lead to excitotoxicity and neuronal death, a process implicated in various neurological disorders. youtube.comnih.gov Derivatives of this compound are being investigated for their ability to modulate the glutamatergic system and provide neuroprotection.

One area of focus is the N-methyl-D-aspartate receptor (NMDAR), a key type of ionotropic glutamate receptor. nih.govbohrium.com Over-activation of certain NMDAR subtypes, particularly those containing the GluN2B subunit, is linked to excitotoxicity, while activation of GluN2A-containing receptors is associated with neuronal survival. bohrium.com Researchers have synthesized derivatives designed as positive allosteric modulators (PAMs) of GluN2A-containing NMDARs. These PAMs enhance the receptor's function without causing the toxicity associated with direct agonists. bohrium.com In preclinical studies, several of these synthesized compounds showed neuroprotective effects against glutamate-induced neurotoxicity in PC-12 cells and were effective in reducing infarct volume in an in vivo model of stroke. bohrium.com

Other studies have examined the effects of glutamic acid derivatives on cholinergic and glutamatergic neurotransmission. Novel antiamnesic compounds structurally related to ampakines, which modulate AMPA-type glutamate receptors, have been shown to reverse amnesia in animal models. researchgate.net The mechanism of action for some neuroprotective compounds involves mitigating glutamate-induced excitotoxicity. jneurosci.org For instance, certain thiadiazolidinone derivatives protect cortical neurons from cell death triggered by excessive glutamate. jneurosci.org The balance between the excitatory glutamate system and the inhibitory GABAergic system is vital for brain health, and disturbances are linked to numerous disorders. frontiersin.org The modulation of metabotropic glutamate receptors (mGluRs), which fine-tune synaptic transmission, is another therapeutic strategy being explored. mdpi.comnih.gov

Chiral Building Block in Drug Discovery

Chirality is a critical aspect of drug design, as different enantiomers (mirror-image isomers) of a molecule can have vastly different biological activities. The use of chiral building blocks—enantiomerically pure compounds used in the synthesis of more complex molecules—is a cornerstone of modern pharmaceutical development. nih.govmdpi.com

L-glutamic acid and its derivatives, such as dibenzyl L-glutamate, are valuable chiral building blocks. vulcanchem.comnih.gov Their inherent chirality, derived from the natural amino acid pool, provides a starting point for the synthesis of enantiomerically pure drugs. rsc.org Dibenzyl L-glutamate, for example, can be used in peptide synthesis where the benzyl (B1604629) ester groups protect the carboxylic acid functionalities, preventing unwanted side reactions. vulcanchem.com This allows for precise chemical modifications at other parts of the molecule.

The synthesis of trofinetide, a drug used for the treatment of Rett syndrome, utilizes dibenzyl L-glutamate as a key chiral starting material. rsc.org In this synthesis, the chiral center from the glutamate derivative is incorporated into the final drug structure. Similarly, the key chiral intermediate for synthesizing benzoquinolizidinone systems, which are found in various biologically active alkaloids, was derived from dibenzylamino-glutamate. nih.gov

The demand for single-enantiomer drugs has driven the development of numerous synthetic methods to produce chiral intermediates. nih.govmdpi.com Utilizing compounds from the "chiral pool," like L-glutamic acid, is a common and efficient strategy. rsc.org This approach allows chemists to construct complex, stereochemically defined molecules for the development of new and more effective therapeutic agents. portico.org

Q & A

Q. What are the standard methods for synthesizing and characterizing 1,5-Dibenzyl glutarate in academic research?

- Methodological Answer : Synthesis typically involves esterification of glutaric acid with benzyl alcohol using acid catalysts (e.g., sulfuric acid) or coupling agents (e.g., DCC). Post-synthesis, purification via silica gel column chromatography is recommended. Characterization requires nuclear magnetic resonance (NMR; ¹H and ¹³C) to confirm ester bond formation and benzyl group integration, alongside mass spectrometry (MS) for molecular weight verification. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection is standard. New compounds should include elemental analysis or X-ray crystallography if possible .

Q. Which analytical techniques are most reliable for assessing the purity and stability of this compound?

- Methodological Answer : Purity can be evaluated using HPLC with a reverse-phase C18 column and acetonitrile/water gradient elution. Stability studies should employ thermogravimetric analysis (TGA) to assess decomposition temperatures and accelerated aging under varying pH, temperature, and humidity conditions. For structural integrity, periodic FT-IR and NMR analyses are critical. Always cross-reference with known spectral databases (e.g., PubChem) to validate results .

Q. What reaction pathways are feasible for modifying this compound in experimental settings?

- Methodological Answer : The ester groups in this compound are reactive sites for hydrolysis (acid/base-catalyzed), reduction (e.g., LiAlH₄ to yield 1,5-pentanediol derivatives), or transesterification. For functionalization, nucleophilic substitution at the ester carbonyl can introduce amides or thioesters. Reaction optimization should include solvent polarity studies (e.g., DMF vs. THF) and monitoring via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in toxicological data for this compound when primary studies are limited?

- Methodological Answer : Use a read-across approach with structurally analogous esters (e.g., dimethyl glutarate) to infer toxicity. Adjust for molar mass differences and validate predictions using in vitro assays (e.g., Ames test for mutagenicity). Cross-validate with computational models (e.g., QSAR) to assess absorption, distribution, metabolism, and excretion (ADME) profiles. Always document uncertainties and apply safety margins (e.g., 10×) when extrapolating data .

Q. What enzymatic strategies enable sustainable synthesis of this compound derivatives?

- Methodological Answer : Lipase-catalyzed esterification (e.g., Candida antarctica lipase B) in solvent-free systems can replace traditional acid catalysis. Optimize reaction conditions by varying temperature (30–60°C), enzyme loading (5–20% w/w), and benzyl alcohol/glutaric acid molar ratios. Monitor enantioselectivity using chiral HPLC if targeting asymmetric derivatives. This method reduces waste and improves energy efficiency compared to conventional routes .

Q. How does the stability of this compound vary under extreme experimental conditions (e.g., high temperature, UV exposure)?

- Methodological Answer : Conduct accelerated stability studies using controlled UV chambers (254 nm) and thermal cyclers (40–100°C). Analyze degradation products via LC-MS to identify pathways (e.g., benzyl group oxidation or ester cleavage). Compare kinetic stability to related esters (e.g., dibenzyl malonate) using Arrhenius plots. Store the compound in amber vials at –20°C under inert gas to mitigate decomposition .

Q. What experimental design considerations are critical when synthesizing this compound derivatives for drug delivery systems?

- Methodological Answer : Prioritize biocompatibility by selecting acylating agents (e.g., dodecanoyl chloride) that enhance lipophilicity without introducing toxicity. Use orthogonal protecting groups (e.g., tert-butoxycarbonyl) to enable sequential functionalization. Validate drug-loading efficiency using fluorescence tagging or radiolabeling. For in vivo studies, ensure derivatives meet solubility criteria (logP < 5) and comply with OECD guidelines for preclinical testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.